6,7,8-Trifluoroquinazolin-4(3H)-one is a fluorinated derivative of quinazolin-4(3H)-one, a class of heterocyclic compounds known for their diverse biological activities. This compound features three fluorine atoms at the 6, 7, and 8 positions of the quinazoline ring, which significantly influences its chemical behavior and potential applications in medicinal chemistry.
This compound falls under the category of quinazolinones, which are characterized by a fused benzene and pyrimidine ring structure. The introduction of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, making them valuable in pharmaceutical applications. The compound's unique structure allows it to exhibit various biological activities, particularly as an inhibitor of specific kinases involved in cancer progression .
The synthesis of 6,7,8-Trifluoroquinazolin-4(3H)-one can be achieved through several methods:
The molecular formula for 6,7,8-Trifluoroquinazolin-4(3H)-one is with a molecular weight of approximately 214.14 g/mol. The compound features a fused bicyclic structure with the following key characteristics:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.14 g/mol |
Melting Point | Approximately 209-211 °C |
Boiling Point | Approximately 358 °C |
6,7,8-Trifluoroquinazolin-4(3H)-one participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for 6,7,8-Trifluoroquinazolin-4(3H)-one primarily involves its role as an inhibitor of specific kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The trifluoromethyl groups contribute to binding affinity by stabilizing interactions within the active site of these enzymes.
The applications of 6,7,8-Trifluoroquinazolin-4(3H)-one span various fields:
Solvent-free MCRs further enhance sustainability. Catalyst-free coupling of fluorinated methylquinazolinones with carbonyl partners under thermal activation achieves >90% regioselectivity and 85–90% yields, as confirmed by X-ray crystallography [5]. Key parameters for optimization include:
Table 1: MCR Optimization for 6,7,8-Trifluoroquinazolin-4(3H)-one Synthesis
Anthranilamide Substituent | Carbonyl Source | Oxidant/Catalyst | Yield (%) | Key Advantage |
---|---|---|---|---|
6,7,8-Trifluoro | Styrene | TBHP/p-TsOH | 75 | Metal-free, one-pot |
6,7,8-Trifluoro | Benzaldehyde | None (solvent-free) | 88 | No purification needed |
6,7,8-Trifluoro | Vinylpyridine | DTBP/p-TsOH | 62 | Heterocycle tolerance |
Position-selective fluorination is achieved via two strategies: late-stage fluorination of preassembled quinazolinones or building-block incorporation using fluorinated anthranilic acids. The latter offers superior regiocontrol:
Fluorine impact on reactivity:
Regioselective cyclization faces challenges from competing pathways (e.g., benzoxazinone vs. quinazolinone formation). Catalytic systems address this:
Table 2: Catalytic Systems for Regioselective Cyclization
Catalyst | Reaction Conditions | Regioselectivity (Ratio) | Yield (%) | Substrate Scope |
---|---|---|---|---|
Zn(OTf)₂ | 80°C, DCE, 6h | 95:5 (C4 vs. O-alkylation) | 92 | Aromatic/aliphatic aldehydes |
Cu(OAc)₂ | O₂ ballon, DMF, 100°C | >99:1 | 85 | Formamides, acetals |
p-TsOH | 60°C, DMSO, 12h | 93:7 | 89 | Styrenes, enol ethers |
None (solvent-free) | 120°C, neat, 3h | 88:12 | 90 | Activated nitriles |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7